4-Aminobenzoate de butyle

Vue d'ensemble

Description

Butyl 4-aminobenzoate, also known as butyl 4-aminobenzoate, is a local anesthetic commonly used in topical formulations. It is an ester of 4-aminobenzoic acid and butanol. Butyl 4-aminobenzoate is known for its low water solubility and is primarily used for its anesthetic properties on mucous membranes and skin .

Mécanisme D'action

Target of Action

Butamben primarily targets the voltage-gated calcium channels in dorsal root ganglion neurons . It also inhibits the sodium channels and acts as a delayed rectifier of potassium currents . These channels play a crucial role in the transmission of nerve impulses.

Mode of Action

Butamben acts by inhibiting the voltage-gated calcium channels in dorsal root ganglion neurons . This modification in the channels is thought to cause a disturbance of the channel kinetics acceleration . It is also reported that butamben inhibits the sodium channels and acts as a delayed rectifier of potassium currents . This results in the blockage of nerve impulse transmission, leading to local anesthesia .

Biochemical Pathways

The primary biochemical pathway affected by butamben is the nerve impulse transmission pathway. By inhibiting the voltage-gated calcium channels, sodium channels, and acting as a delayed rectifier of potassium currents, butamben disrupts the normal flow of ions across the nerve cell membrane. This disruption prevents the nerve cells from depolarizing and transmitting impulses, thereby causing local anesthesia .

Pharmacokinetics

It is known that butamben is suitable only for topical anesthesia due to its very low water solubility

Result of Action

The primary result of butamben’s action is the induction of local anesthesia. It achieves this by blocking the transmission of nerve impulses, which results in a loss of sensation in the area where it is applied .

Action Environment

The action of butamben can be influenced by various environmental factors. For instance, its low water solubility suggests that it may be less effective in aqueous environments . Additionally, the pH of the environment could potentially affect the ionization state of butamben, which in turn could influence its ability to cross cell membranes and exert its anesthetic effect.

Applications De Recherche Scientifique

Butyl 4-aminobenzoate is widely used in scientific research due to its anesthetic properties. Some of its applications include:

Analyse Biochimique

Biochemical Properties

Butyl 4-aminobenzoate plays a significant role in biochemical reactions, particularly in its interaction with sodium ion channels on nerve membranes. It binds to specific sites on these channels, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This interaction is crucial for its anesthetic properties. Additionally, butyl 4-aminobenzoate interacts with various proteins and enzymes involved in nerve signal transmission, further enhancing its effectiveness as a local anesthetic .

Cellular Effects

Butyl 4-aminobenzoate affects various types of cells, particularly nerve cells. It influences cell function by blocking sodium ion channels, which are essential for the generation and propagation of action potentials in neurons . This blockade results in a temporary loss of sensation in the targeted area. Furthermore, butyl 4-aminobenzoate can impact cell signaling pathways, gene expression, and cellular metabolism by altering the ionic balance within nerve cells .

Molecular Mechanism

The molecular mechanism of butyl 4-aminobenzoate involves its binding to sodium ion channels on nerve cell membranes. By binding to these channels, it inhibits the influx of sodium ions, which is necessary for the initiation and propagation of nerve impulses . This inhibition leads to a decrease in membrane excitability and prevents the transmission of pain signals. Additionally, butyl 4-aminobenzoate may interact with other biomolecules, such as proteins and enzymes, to modulate their activity and contribute to its anesthetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of butyl 4-aminobenzoate can change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that butyl 4-aminobenzoate can maintain its anesthetic properties for extended periods, although its effectiveness may diminish over time due to degradation . Additionally, prolonged exposure to butyl 4-aminobenzoate may lead to changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of butyl 4-aminobenzoate vary with different dosages in animal models. At low doses, it effectively blocks nerve conduction without causing significant adverse effects . At higher doses, butyl 4-aminobenzoate can exhibit toxic effects, such as tissue irritation and systemic toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired anesthetic effect, and exceeding this threshold can lead to adverse outcomes .

Metabolic Pathways

Butyl 4-aminobenzoate is involved in various metabolic pathways, primarily through its interaction with enzymes responsible for its breakdown and elimination . It is metabolized in the liver by esterases, which hydrolyze the ester bond to produce 4-aminobenzoic acid and butanol . These metabolites are further processed and excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability .

Transport and Distribution

Within cells and tissues, butyl 4-aminobenzoate is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The localization and distribution of butyl 4-aminobenzoate can affect its anesthetic efficacy and duration of action .

Subcellular Localization

Butyl 4-aminobenzoate exhibits specific subcellular localization, primarily targeting nerve cell membranes where sodium ion channels are located . This localization is crucial for its function as a local anesthetic. Additionally, post-translational modifications and targeting signals may direct butyl 4-aminobenzoate to specific compartments or organelles within the cell, influencing its activity and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Butyl 4-aminobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with 1-butanol, followed by a Bechamp reduction to yield butyl 4-aminobenzoate . Alternatively, 4-aminobenzoic acid can be directly esterified with butanol .

Industrial Production Methods

In industrial settings, the synthesis of butamben involves the use of palladium catalysts for the liquid-phase hydrogenation of p-nitrobenzoic acid esters . This method ensures high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Butyl 4-aminobenzoate undergoes several types of chemical reactions, including:

Esterification: Formation of butamben from 4-aminobenzoic acid and butanol.

Reduction: Bechamp reduction of 4-nitrobenzoic acid to form butamben.

Common Reagents and Conditions

Esterification: Requires an acid catalyst and heat.

Reduction: Utilizes iron and hydrochloric acid in the Bechamp reduction process.

Major Products

Comparaison Avec Des Composés Similaires

Butyl 4-aminobenzoate is often compared to other local anesthetics such as benzocaine and tetracaine. While all three compounds share similar structures and anesthetic properties, butamben is unique due to its low water solubility and prolonged duration of action . This makes it particularly suitable for topical applications where extended anesthetic effects are desired.

Similar Compounds

Activité Biologique

Butyl 4-aminobenzoate, commonly known as PABA butyl ester, is a compound that exhibits significant biological activity, particularly in the fields of dermatology and pharmacology. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activities.

Chemical Structure and Properties

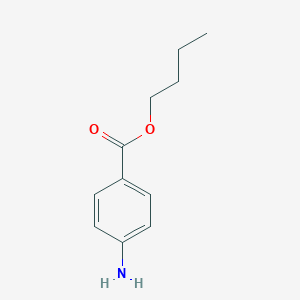

- Chemical Formula : C₁₁H₁₅NO₂

- Molecular Weight : 193.25 g/mol

- CAS Number : 23936-18-5

Butyl 4-aminobenzoate is an ester formed from para-aminobenzoic acid (PABA) and butanol. It possesses local anesthetic properties and is often used in formulations for topical applications.

Butyl 4-aminobenzoate acts primarily as a local anesthetic. Its mechanism involves the inhibition of sodium channels in nerve membranes, which prevents the propagation of action potentials, thereby providing pain relief. Additionally, it has been noted for its role in enhancing the effects of certain hormones and in the prevention of abnormal tissue accumulation .

Biological Activities

-

Local Anesthetic Effects :

- Studies have demonstrated that butyl 4-aminobenzoate can effectively reduce pain in clinical settings. For example, a study comparing various pain relief methods post-dental extraction showed that a combination of butyl 4-aminobenzoate and iodoform resulted in faster pain relief compared to traditional treatments like zinc oxide-eugenol (ZOE) .

- Antioxidant Properties :

- Potential Allergic Reactions :

Pain Relief Study

A clinical study assessed the efficacy of butyl 4-aminobenzoate combined with iodoform for post-operative pain management. The results indicated:

- Time to Pain Relief :

- Combination therapy: Average time to pain relief was approximately 7.35 minutes.

- Comparison with ZOE: Pain relief took significantly longer (average time of 25.02 minutes) with ZOE.

| Treatment Combination | Average Time to Pain Relief |

|---|---|

| Butyl 4-Aminobenzoate + Iodoform | 7.35 minutes |

| Zinc Oxide-Eugenol (ZOE) | 25.02 minutes |

Antioxidant Activity

A study investigating the antioxidant properties of various PABA derivatives found that butyl 4-aminobenzoate exhibited moderate antioxidant activity, contributing to its potential use in dermatological formulations aimed at protecting skin from oxidative stress caused by UV exposure .

Toxicological Profile

The toxicological data on butyl 4-aminobenzoate suggest that it has a relatively low toxicity profile when used appropriately:

- Acute Toxicity : High doses have resulted in gastrointestinal irritation; however, significant adverse effects are rare at recommended dosages .

- Chronic Exposure : Long-term studies indicate potential liver toxicity at very high doses, although this is not typically encountered in standard clinical use .

Propriétés

IUPAC Name |

butyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWVALYLNVXWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022417 | |

| Record name | Butyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl-p-aminobenzoate is a yellow powder. Insoluble in water. (NTP, 1992), White odorless solid; Nearly insoluble in water; [Hawley] Yellow solid; Insoluble in water; [CAMEO] Faintly beige fine crystals; [MSDSonline] | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butamben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

343 to 345 °F at 8 mmHg (NTP, 1992), 173-174 °C @ 8 mm Hg | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butamben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUTYL P-AMINOBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), 1 g dissolves in about 7 liters water, Sol in dil acids, alc, chloroform, ether, and fatty oils., Soluble in dilute acids, alcohol, chloroform, ether, and fatty oils., Soluble in thanol, ethyl ether, and benzene., In water, 3.35X10+2 mg/l @ 25 °C | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butamben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUTYL P-AMINOBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000299 [mmHg] | |

| Record name | Butamben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Butamben acts by inhibiting the voltage-gated calcium channels in dorsal root ganglion neurons. The modification in this channels is thought to cause a disturbance of the channel kinetics acceleration. It is reported as well that butamben is an inhibitor of the sodium channels and a delayed rectifier of potassium currents. All the effects of butamben are performed in the root ganglion neurons which suggests that the related anesthetic effect may be caused by the reduced electrical excitability., ...ACTION IS TO INTERFERE WITH INITIATION & TRANSMISSION OF NERVE IMPULSE. PRESENT THEORY HOLDS THAT LOCAL ANESTHETICS PREVENT DEPOLARIZATION OF NERVE MEMBRANE &, HENCE, PROPAGATION OF IMPULSE. ...THOUGHT TO BE DUE TO INTERFERENCE WITH MUTUAL EXCHANGE OF SODIUM & POTASSIUM IONS ACROSS MEMBRANE. /LOCAL ANESTHETICS/ | |

| Record name | Butamben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUTYL P-AMINOBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alc, White powder, White, amorphous powder | |

CAS No. |

94-25-7 | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl 4-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butamben [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butamben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | butamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | butamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAMBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFW857872Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYL P-AMINOBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °F (NTP, 1992), 58 °C | |

| Record name | N-BUTYL-P-AMINOBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butamben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUTYL P-AMINOBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of butamben?

A1: Butamben primarily exerts its anesthetic effect by inhibiting voltage-gated ion channels, particularly those involved in pain signal transmission. [, , ]

Q2: Which specific ion channels are targeted by butamben?

A2: Butamben demonstrates inhibitory effects on various voltage-gated ion channels, including: * Voltage-gated calcium channels (N-type, L-type, and T-type) [, , , , ]* Voltage-gated potassium channels (Kv1.1 and hERG) [, ]

Q3: How does butamben affect the kinetics of these ion channels?

A3: Research suggests that clinically relevant concentrations of butamben accelerate the gating kinetics of the targeted ion channels, ultimately reducing the overall current amplitude. This effect is believed to contribute to its analgesic properties. [, , , ]

Q4: Does butamben exhibit selectivity towards specific ion channels?

A4: While butamben interacts with multiple ion channels, studies suggest a higher affinity for N-type calcium channels, which are predominantly found in nociceptive (pain-sensing) neurons. [, ] This selectivity may contribute to its long-duration analgesic effect with minimal motor blockade. [, ]

Q5: What is the molecular formula and weight of butamben?

A5: The molecular formula of butamben is C11H15NO2, and its molecular weight is 193.24 g/mol. [, , ]

Q6: Is there spectroscopic data available for butamben?

A6: Yes, spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry have been employed to characterize butamben and its degradation products. [, , ] Additionally, rotational spectroscopy studies have provided insights into the conformational preferences of butamben. []

Q7: What formulation strategies have been explored to improve butamben's properties?

A8: Several formulation approaches have been investigated, including:* Liposomal encapsulation: Encapsulation of butamben in conventional and elastic liposomes has been shown to enhance its skin permeability and reduce its cytotoxicity, making it a promising strategy for topical anesthesia. [, ]* Cyclodextrin complexation: Complexation of butamben with methyl-β-cyclodextrin (RAMEB) improved drug loading and prolonged release from liposomes, further augmenting its anesthetic efficacy. []* Polylactic acid microspheres: Encapsulation in these microspheres has shown potential for sustained release of butamben. [, ]* Suspension formulations: These formulations, often containing surfactants like polysorbates, have been studied for epidural administration. [, , , ]

Q8: How does the route of administration affect butamben's efficacy?

A9: Butamben's efficacy is significantly influenced by the route of administration. Epidural administration of butamben suspensions has demonstrated prolonged analgesia without significant motor blockade. [, , , ] Topical application of butamben formulations, particularly liposomal gels, has also shown promising results for local anesthesia. [, ]

Q9: What are the advantages of using butamben in a sustained-release formulation?

A10: Sustained-release formulations of butamben offer several potential advantages for pain management, including:* Prolonged duration of action: This is particularly beneficial for treating chronic pain conditions, reducing the frequency of administration and improving patient compliance. [, ]* Reduced systemic exposure: Localized delivery minimizes the risk of systemic side effects associated with repeated systemic administration of analgesics. []

Q10: What preclinical models have been used to evaluate butamben's analgesic effects?

A11: The analgesic effects of butamben have been studied in various animal models, including:* Rat paw formalin test: This model assesses pain responses to formalin injection and has demonstrated the prolonged antinociceptive effects of butamben sciatic nerve blocks. []* Thermal hyperalgesia models: These models assess sensitivity to heat stimuli and have shown that butamben can effectively reduce heat hyperalgesia in rats with nerve injury. []* Inflammatory hyperalgesia models: These models involve inducing inflammation and assessing pain responses. Studies using these models have highlighted the potential of butamben-loaded lipid nanoparticles for managing inflammatory pain. []

Q11: What are the potential toxicological concerns associated with butamben?

A13: Although generally considered safe for topical and limited epidural use, butamben can induce methemoglobinemia, a condition where the blood's oxygen-carrying capacity is compromised. [] This risk is particularly relevant when used in high concentrations or over large surface areas. Careful consideration of dosage, application site, and patient-specific factors is crucial to minimize potential risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.